molecular formula C13H18N2O B3150228 4-Benzyl-1,2,2-trimethylimidazolidine-5-one CAS No. 685128-77-2

4-Benzyl-1,2,2-trimethylimidazolidine-5-one

Cat. No. B3150228
M. Wt: 218.29 g/mol
InChI Key: UACYWOJLWBDSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a related compound, has been developed using a thionation reaction of 5-benzyl-2,2,3-trimethylimidazolidin-4-one with P2S5/Al2O3 in toluene, yielding the product with high efficiency under mild conditions. This method could potentially be adapted for the synthesis of “4-Benzyl-1,2,2-trimethylimidazolidine-5-one” by avoiding the thionation step.


Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic techniques . For instance, the X-ray crystal structures of several 5-benzyl-3-methylimidazolidin-4-one derivatives have been reported, providing insights into their solid-phase structures .


Chemical Reactions Analysis

The reactivity of imidazolidinone derivatives can be inferred from studies on similar compounds . For example, the coupling of benzimidazolo [2′, 1′:2, 3]thiazolidin-4-one with benzenediazonium chlorides has been shown to yield arylazo derivatives, indicating the potential for these compounds to participate in azo coupling reactions .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Benzyl-1,2,2-trimethylimidazolidine-5-one and its derivatives are primarily used in the synthesis of various pharmacologically active compounds. For instance, Liang Xian-rui (2009) developed an efficient method for synthesizing 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a close relative of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, which could potentially be used in pharmaceutical preparations (Liang Xian-rui, 2009). Additionally, compounds derived from 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been evaluated for their angiotensin II receptor antagonistic activities, suggesting their potential use in treating cardiovascular diseases (Y. Kohara et al., 1996).

Chiral Auxiliary in Asymmetric Synthesis

This compound also serves as an effective chiral auxiliary in asymmetric synthesis. Solodin et al. (1990) found that the α-oxo amide derived from phenylglyoxylic acid, when combined with 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, yielded high diastereoselectivity in its reduction (I. Solodin et al., 1990).

Corrosion Inhibition

In industrial applications, derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been investigated for their corrosion inhibition performance. M. Yadav et al. (2013) studied benzimidazole derivatives, closely related to 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, for their effectiveness in preventing mild steel corrosion in acidic conditions (M. Yadav et al., 2013).

Cancer Research

In cancer research, derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one have been used in the development of potential anticancer agents. S. Cai et al. (2006) utilized a chemical genetics approach to identify small molecules, including derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, with apoptosis-inducing activities, showing potential for cancer treatment (S. Cai et al., 2006).

Supramolecular Chemistry

In the field of supramolecular chemistry, the binding interactions between derivatives of 4-Benzyl-1,2,2-trimethylimidazolidine-5-one and other compounds have been explored. A. Reichert et al. (2001) reported on the non-covalent complexes formed between 3-aryl-1,2,4-oxadiazol-5-ones, a class of compounds structurally related to 4-Benzyl-1,2,2-trimethylimidazolidine-5-one, and an imidazoline base (A. Reichert et al., 2001).

properties

IUPAC Name

5-benzyl-2,2,3-trimethylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYWOJLWBDSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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